Orabase

Oral mucosal drug delivery Bioadhesion Retention time

Orabase is the only oral mucosal adhesive vehicle with a patented ternary polymer-hydrocarbon composite (gelatin 16.7%, pectin 16.7%, carboxymethylcellulose sodium 16.7% in Plastibase 50.3%). Unlike aqueous gels that wash out in minutes, Orabase adheres to oral mucosa for 15 minutes to over 2 hours under continuous salivary flow, providing superior drug retention and once/twice-daily dosing. Essential for developing sustained-release oral topical therapies where generic pastes compromise bioadhesion and pharmacokinetics. Purchase plain Orabase as the reference standard vehicle for placebo-controlled oral mucosal clinical trials.

Molecular Formula C8H16NaO8
Molecular Weight 263.2 g/mol
Cat. No. B1496204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrabase
SynonymsOrabase
Molecular FormulaC8H16NaO8
Molecular Weight263.2 g/mol
Structural Identifiers
SMILESCC(C(C(C(C(=O)O)O)O)O)O.CC(=O)O.[Na]
InChIInChI=1S/C6H12O6.C2H4O2.Na/c1-2(7)3(8)4(9)5(10)6(11)12;1-2(3)4;/h2-5,7-10H,1H3,(H,11,12);1H3,(H,3,4);
InChIKeySJQFTEQWHVXYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 30 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orabase Oral Mucosal Protectant Vehicle Composition and Procurement Considerations


Orabase is a specialized oral mucosal adhesive protectant vehicle composed of gelatin, pectin, and sodium carboxymethylcellulose in a plasticized hydrocarbon gel base (polyethylene and mineral oil) [1]. Unlike conventional oral pastes or gels, Orabase functions primarily as a hydrophobic, anhydrous excipient platform engineered specifically to retain active pharmaceutical ingredients at oral mucosal application sites for extended durations under salivary washout conditions [2]. The composition has been documented with specific component ratios of gelatin (16.5-16.7%), pectin (16.5-16.7%), and carboxymethylcellulose sodium (16.7%) in a plasticized hydrocarbon gel base (50.3%) [3]. It is available as a standalone protective paste (plain Orabase) and as a delivery vehicle for various active ingredients including triamcinolone acetonide 0.1% (Kenalog in Orabase), benzocaine 20%, hydrocortisone acetate 0.5%, clobetasol propionate, and experimental agents [4].

Why Orabase Cannot Be Substituted With Generic Oral Pastes in Mucosal Drug Delivery


Generic substitution of Orabase with conventional oral pastes or gels (e.g., Carbopol-based formulations, aqueous gels, or simple petrolatum bases) is not functionally equivalent due to Orabase's proprietary ternary polymer-hydrocarbon composite matrix. Orabase adheres to oral mucosal surfaces for 15 minutes to over 2 hours under continuous salivary flow and tissue mobility [1], whereas aqueous-based gels typically wash away within minutes. Critically, Orabase serves as both a passive protectant and an active drug retention platform: the vehicle itself demonstrates measurable bioadhesive properties that are not replicated by single-polymer alternatives. Direct comparative studies have demonstrated that Orabase provides superior mucosal drug retention compared to non-bioadhesive ointments such as Miglyol, with quantifiable differences in pharmacokinetic parameters [2]. The specific ratio of gelatin (16.7%):pectin (16.7%):carboxymethylcellulose sodium (16.7%) in Plastibase (plasticized hydrocarbon gel) is documented in patent literature as optimized for oral mucosal adhesion and drug release [3]. Substituting a generic paste lacking this exact ternary matrix composition compromises both the protective barrier function and the controlled delivery of active pharmaceutical ingredients to the lesion site.

Orabase Product-Specific Quantitative Evidence Guide for Scientific Procurement


Orabase Mucosal Adhesion Duration vs. Aqueous Mouthwash Formulations

Orabase demonstrates a clinically validated mucosal adhesion duration of 15 minutes to over 2 hours following single application to oral mucous membranes, with retention duration dependent on local tissue mobility and salivary flow rate [1]. In contrast, aqueous mouthwash formulations (including hydrocortisone mouthwash) provide only transient contact lasting seconds to under one minute, a limitation that has been explicitly documented as problematic when covering large mucosal areas or treating discrete lesions [2].

Oral mucosal drug delivery Bioadhesion Retention time

Orabase-Based Dexamucobase vs. Kenalog in Orabase: Ulcer Healing Speed in Aphthous Stomatitis

In a case-control clinical study of 90 patients with recurrent aphthous stomatitis, a novel dexamethasone-containing paste formulated in Orabase vehicle (dexamucobase, n=53) was directly compared to the standard Kenalog in Orabase (triamcinolone acetonide 0.1%, n=37). Dexamucobase demonstrated significantly faster ulcer healing (P < 0.001) and significantly reduced adverse effects (P < 0.01) relative to Kenalog in Orabase, while pain reduction speed showed no significant difference between the two Orabase-based formulations [1]. Both formulations share the identical Orabase vehicle platform; the differential outcomes are attributable solely to the active pharmaceutical ingredient substitution.

Aphthous stomatitis Topical corticosteroid Ulcer healing

Orabase Bioadhesive Drug Delivery Efficiency vs. Carbopol 935P and PMM In Vivo

An in vivo comparative study using electron paramagnetic resonance (EPR) oximetry in rat buccal mucosa evaluated the drug delivery efficiency of three bioadhesive ointments: Orabase, Carbopol 935P, and polymethyl methacrylate (PMM), with Miglyol (non-bioadhesive) as a control. Benzyl nicotinate (BN) 2% was used as the tracer drug. PMM demonstrated the greatest increase in tissue pO₂ and highest drug action efficiency (P<0.01 vs. comparators), while Orabase showed intermediate bioadhesive performance between Carbopol 935P and PMM, and all three bioadhesive formulations substantially outperformed non-bioadhesive Miglyol [1].

Bioadhesive polymers Drug permeation EPR oximetry

Orabase as Platform for Combination Therapy: Triamcinolone + Retinoic Acid Synergy in Oral Lichen Planus

Patent documentation (US 20140249118) discloses that Orabase serves as the foundational vehicle for a synergistic combination therapy comprising triamcinolone acetonide 0.1% and retinoic acid 0.05%. The patent explicitly claims that this combined formulation in Orabase is more effective than triamcinolone acetonide alone in Orabase for the treatment of oral lichen planus, with clearance maintainable at less frequent application or lower concentrations of the composition following initial treatment [1]. The Orabase composition is specified as gelatin (16.5%), pectin (16.5%), carboxymethylcellulose sodium (16.7%), and plasticized hydrocarbon gel (50.3%).

Oral lichen planus Combination therapy Synergistic formulation

Orabase-Gel Formulation of Erythropoietin vs. Mouthwash: Pain and Recurrence Outcomes in RAS

A randomized controlled trial (n=60) evaluated erythropoietin (EPO) formulated in Orabase gel versus EPO mouthwash versus placebo for recurrent aphthous stomatitis. EPO in Orabase gel demonstrated significantly greater improvement compared to EPO mouthwash and placebo: nearly total pain relief, significant ulcer healing, and lowest post-treatment salivary IL-2 concentration (all P < 0.001). Critically, EPO gel patients achieved notably longer recurrence-free intervals with a median of 5 months, compared to EPO mouthwash and placebo groups which did not demonstrate comparable recurrence modification [1].

Recurrent aphthous stomatitis Erythropoietin Topical gel

Orabase as Placebo/Vehicle Control: Clinical Trial Utility Across Multiple Oral Mucosal Conditions

Plain Orabase paste (without active pharmaceutical ingredient) is consistently utilized as the placebo/vehicle control arm in randomized controlled trials across diverse oral mucosal conditions including aphthous ulcers, oral lichen planus, and Behçet's disease oral lesions [1][2][3]. In a three-arm RCT comparing tacrolimus ointment 0.1%, triamcinolone paste 0.1%, and Orabase paste alone for oral lichen planus, Orabase paste served as the designated placebo control applied three times daily for 3-6 weeks [1]. Similarly, in a study of oxygenated gel versus Kenalog in Orabase for aphthous ulcers, Kenalog in Orabase (triamcinolone acetonide 0.1%) was administered four times daily for 7 days as the active comparator arm [2].

Placebo control Vehicle comparator Clinical trial methodology

Orabase: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Platform Vehicle for Novel Oral Mucosal Drug Candidates Requiring Extended Local Retention

Orabase is indicated for formulation of new chemical entities targeting oral mucosal conditions where extended residence time at the application site is critical for efficacy. The vehicle's demonstrated adhesion duration of 15 minutes to over 2 hours [1] makes it suitable for drugs with slow mucosal permeation kinetics or those requiring sustained local exposure to achieve therapeutic concentrations. The vehicle's compatibility with corticosteroids (triamcinolone, dexamethasone, clobetasol), local anesthetics (benzocaine), and biologic agents (erythropoietin) demonstrates broad API compatibility [2]. Procurement should prioritize Orabase over aqueous gels or simple petrolatum bases when the target product profile specifies once-daily or twice-daily dosing rather than multiple daily applications.

Fixed-Dose Combination Products Leveraging Orabase Vehicle Compatibility

Orabase serves as a validated platform for fixed-dose combination therapies where synergistic or additive therapeutic effects are required. The patent literature demonstrates that Orabase accommodates chemically diverse combinations including corticosteroid plus retinoid (triamcinolone acetonide 0.1% + retinoic acid 0.05%) with documented superior efficacy over monotherapy in the same vehicle [3]. Industrial applications include development of combination products for oral lichen planus, pemphigus, erythema multiforme, and recalcitrant aphthous stomatitis where single-agent therapies have proven inadequate. The specified component ratios (gelatin 16.5-16.7%, pectin 16.5-16.7%, CMC-Na 16.7%, plasticized hydrocarbon gel 50.3%) provide a reproducible starting formulation for product development [3].

Reference Standard Vehicle for Oral Mucosal Clinical Trial Design

Plain Orabase paste (without active ingredient) is the established reference standard vehicle control for oral mucosal clinical trials. Its consistent use across RCTs for aphthous ulcers, oral lichen planus, Behçet's disease oral lesions, and traumatic oral ulcers [4][5] enables meaningful cross-study comparisons and meta-analyses. Procurement for clinical research use is indicated when designing placebo-controlled trials of novel oral mucosal therapies, as Orabase provides a bioadhesive vehicle that mimics the physical properties of active formulations without introducing confounding pharmacological activity. This standardization is particularly valuable for regulatory submissions requiring demonstration that observed therapeutic effects are attributable to the active pharmaceutical ingredient rather than the vehicle's protective barrier properties [6].

Disease-Modifying Topical Formulations for Chronic Recurrent Oral Conditions

The EPO in Orabase gel study demonstrated that Orabase-based formulations can achieve disease-modifying outcomes not attainable with aqueous delivery systems of the same active ingredient. Specifically, EPO gel extended median recurrence-free interval to 5 months compared to EPO mouthwash and placebo [2]. This evidence supports procurement of Orabase for developing disease-modifying topical therapies targeting chronic recurrent oral mucosal diseases where recurrence prevention is a clinically meaningful endpoint beyond acute symptom relief. Industrial applications include formulations for recurrent aphthous stomatitis, recurrent oral herpes, chronic oral lichen planus, and oral manifestations of autoimmune diseases where sustained local immunomodulation may alter disease trajectory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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